molecular formula C13H19NO B2838043 (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol CAS No. 87341-57-9

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B2838043
CAS No.: 87341-57-9
M. Wt: 205.301
InChI Key: XSYGFTHHPAOYJI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: It can be used to study the interactions of chiral molecules with biological systems, providing insights into enantioselectivity and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to exhibit enantioselective binding, which can influence its biological activity. The hydroxymethyl group may participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.

    (S)-(1-Benzylpyrrolidin-2-yl)methanol: A similar compound lacking the methyl group on the benzyl ring, which may affect its binding properties and reactivity.

    (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)ethanol: A compound with an ethyl group instead of a hydroxymethyl group, which may alter its chemical and biological properties.

Uniqueness

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of a chiral pyrrolidine ring, a 4-methylbenzyl group, and a hydroxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2S)-1-[(4-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h4-7,13,15H,2-3,8-10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYGFTHHPAOYJI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCC[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.